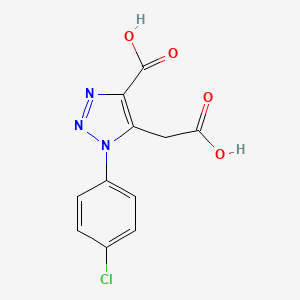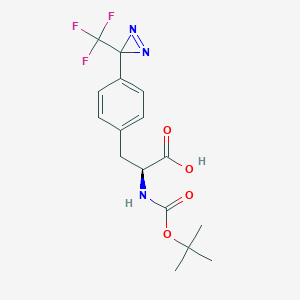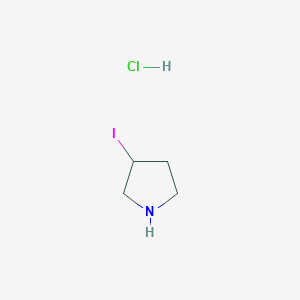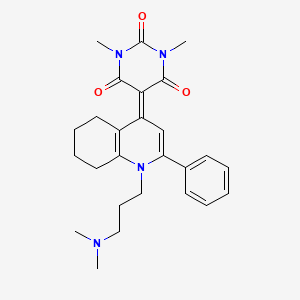
5-(carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as CMC-CTC, is an organic compound that has been studied extensively due to its versatile properties and potential applications in organic synthesis and drug development. CMC-CTC is a heterocyclic compound, which is composed of a five-membered ring containing a nitrogen atom, a carbon atom, and four oxygen atoms. This compound has been studied for its ability to serve as a building block for the synthesis of a variety of compounds, as well as its potential use in drug development.
Applications De Recherche Scientifique
Triazole-Based Scaffolds in Peptidomimetics
5-Amino-1,2,3-triazole-4-carboxylic acid, closely related to the compound , serves as a foundation for creating peptidomimetics and biologically active compounds using triazole scaffolds. This application is crucial for developing HSP90 inhibitors, with one compound showing significant potency (IC50 = 29 nM) (Ferrini et al., 2015).
Molecular Rearrangements and Transformations
Research on 4-iminomethyl-1,2,3-triazoles, including 1-aryl substituents similar to the compound of interest, has revealed interesting molecular rearrangements. These rearrangements are influenced by the electronic properties of substituents, offering potential applications in synthetic chemistry (L'abbé et al., 1990).
Synthesis and Structural Studies
Studies have been conducted on the synthesis and structural characteristics of triazole derivatives, including those with chlorophenyl groups. Such research provides insights into the molecular structures and interactions, essential for the development of new compounds with specific properties (Şahin et al., 2014).
NMR and Molecular Modeling
The 5-carboxymethyl-1,2,4-triazole derivatives, closely related to the compound , have been examined through NMR and molecular modeling. This research is pivotal in understanding the molecular behavior and interactions of such compounds (Bednarek et al., 2001).
Interaction with Biological Macromolecules
Research on 1,2,3-triazoles, including derivatives with chlorophenyl groups, has explored their interactions with various biological macromolecules. This is crucial for designing novel drugs, as these interactions can influence the efficacy and specificity of drug compounds (Liu et al., 2020).
Synthesis of Triazole Derivatives
The synthesis of triazole derivatives, including those with 4-chlorophenyl groups, has been explored for potential applications in medicinal chemistry and material science. Understanding the synthesis processes is vital for developing new compounds with targeted properties (Ostrowski & Zeidler, 2008).
Mécanisme D'action
Target of Action
The primary targets of the compound “5-(carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process carboxylic acid or triazole moieties
Mode of Action
Without specific target information, the mode of action for this compound is difficult to determine. The presence of a triazole ring and carboxylic acid groups suggests potential interactions with biological targets through hydrogen bonding or ionic interactions .
Biochemical Pathways
Given the compound’s structure, it could potentially interfere with pathways involving proteins or enzymes that interact with carboxylic acids or triazoles .
Pharmacokinetics
The presence of a carboxylic acid group could potentially influence its solubility and absorption, while the triazole ring might affect its metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structure, it could potentially interact with various biological targets, leading to a range of possible effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the ionization state of the carboxylic acid group could change with pH, potentially affecting the compound’s interactions with its targets .
Propriétés
IUPAC Name |
5-(carboxymethyl)-1-(4-chlorophenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4/c12-6-1-3-7(4-2-6)15-8(5-9(16)17)10(11(18)19)13-14-15/h1-4H,5H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKIWJQMZPREEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2444145.png)

![(4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine](/img/structure/B2444150.png)

![2-(4-Fluorophenyl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2444153.png)

![[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B2444155.png)

![2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid](/img/structure/B2444158.png)
![4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2444159.png)

![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2444161.png)
![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2444164.png)
